![molecular formula C19H19N3O3S B1229435 N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1229435.png)
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide is an aromatic amide.
Scientific Research Applications
Radioligand Development for PET Imaging
- (Matarrese et al., 2001): Quinoline-2-carboxamide derivatives, including those similar to N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide, have been labeled for use as potential radioligands in Positron Emission Tomography (PET) imaging. These compounds are useful in assessing peripheral benzodiazepine type receptors in vivo.
Synthesis and Cytotoxic Activity Studies
- (Deady et al., 2003): Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinolinecarboxamides, has shown that these compounds have potent cytotoxic properties against various cancer cell lines.
Inhibitor Synthesis for Enzyme Targeting
- (Depreux et al., 2000): The synthesis of quinoline derivatives has been explored for their potential as inhibitors of specific enzymes, such as sorbitol dehydrogenase.
Material Science and Polymer Research
- (Patil et al., 2011): Studies involving quinoxaline-containing aromatic diamines, which are structurally related to quinolinecarboxamides, have been conducted for the development of new polyamides with potential applications in material science.
Photocatalytic and Magnetic Properties
- (Li et al., 2020): Quinoline-based ligands have been used in the synthesis of octamolybdate complexes with significant electrocatalytic, photocatalytic, and magnetic properties.
Antimicrobial Activity
- (Vieira et al., 2014): Quinoxaline derivatives, which are structurally related to quinolinecarboxamides, have demonstrated antimicrobial activity against various bacterial and yeast strains.
Molecular Modelling and Drug Design
- (McKenna et al., 1989): Molecular modelling studies on phenylquinoline-8-carboxamide compounds have been conducted to understand their interactions with DNA and to correlate these features with biological properties, including antitumor activity.
properties
Product Name |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide |
|---|---|
Molecular Formula |
C19H19N3O3S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13-8-10-15(12-18(13)26(24,25)22(2)3)20-19(23)17-11-9-14-6-4-5-7-16(14)21-17/h4-12H,1-3H3,(H,20,23) |
InChI Key |
REWOYCGJXJSSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





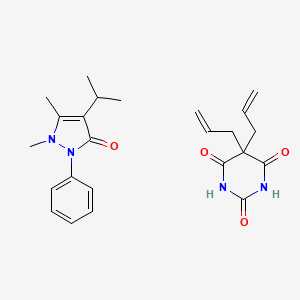

![[(2R,3S,4R,5R)-5-(2-amino-1-methyl-6-sulfanylidenepurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1229360.png)
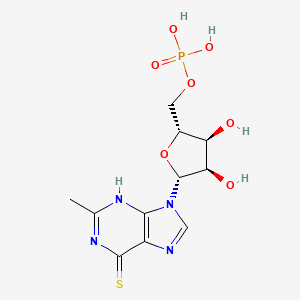
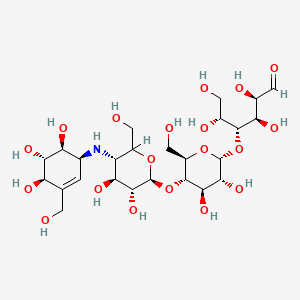

![N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide](/img/structure/B1229364.png)
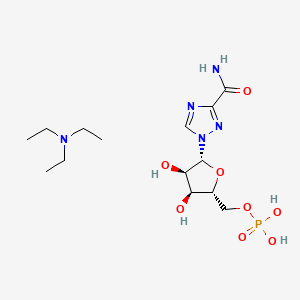
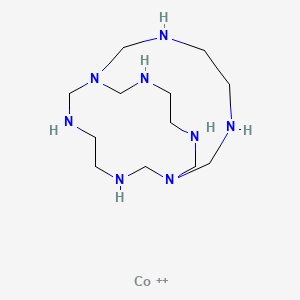
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(7-methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B1229370.png)
![2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-N-(2-furanylmethyl)acetamide](/img/structure/B1229373.png)
